
4-Amino-2-chloro-6,7-dimethoxyquinazoline
Overview
Description
4-Amino-2-chloro-6,7-dimethoxyquinazoline is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . It is also known by its systematic name, 2-chloro-6,7-dimethoxy-4-quinazolinamine . This compound is characterized by its pale yellow to nearly white crystalline appearance .
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, also known as 2-Chloro-6,7-dimethoxyquinazolin-4-amine, is the alpha 1-adrenoceptor . This receptor plays a crucial role in the regulation of various physiological processes, including vascular smooth muscle contraction, cardiac output, and neurotransmitter release from adrenergic nerves .
Mode of Action
This compound interacts with its target, the alpha 1-adrenoceptor, by binding to it with high affinity . This interaction leads to a series of intracellular events, including the activation of G-proteins and the subsequent modulation of downstream signaling pathways .
Biochemical Pathways
Upon binding to the alpha 1-adrenoceptor, this compound triggers a cascade of biochemical reactions. These include the activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then stimulate the release of calcium ions from intracellular stores and activate protein kinase C, respectively. These events ultimately result in various physiological responses, such as smooth muscle contraction .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the alpha 1-adrenoceptor. By modulating the activity of this receptor, the compound can influence a variety of physiological processes, such as blood pressure regulation and neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine under basic conditions, followed by chlorination and subsequent cyclization . The reaction conditions often include temperatures ranging from 20°C to 60°C and the use of hydrogen peroxide as an oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of amination, chlorination, and cyclization, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions . Typical conditions involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives .
Scientific Research Applications
4-Amino-2-chloro-6,7-dimethoxyquinazoline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Amino-2-chloro-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to similar compounds, it exhibits higher selectivity and potency in binding to alpha-adrenoceptors, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIIAAVGRHKSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057694 | |
| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23680-84-4 | |
| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23680-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6,7-dimethoxy-4-quinazolinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023680844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6,7-dimethoxyquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG7Z4T71Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in pharmaceutical synthesis?
A: This compound serves as a crucial building block for several important antihypertensive drugs, including Doxazosin, Terazosin, Prazosin, and Alfuzosin. Its chemical structure allows for further modifications, leading to a diverse range of derivatives with potential therapeutic applications. [, , , ]
Q2: Can you describe a common synthetic route for this compound?
A: A common starting material is vanillin. The synthesis typically involves multiple steps including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination reactions. Optimization of reaction conditions, particularly for nitration and oxidation steps, is crucial for achieving a good yield. [, ]
Q3: Are there any challenges associated with the synthesis of this compound?
A: Yes, several challenges have been reported. For instance, traditional methods for oxidizing vanillin to vanillic acid often lead to impurities, affecting the purity of the final product. [] Additionally, the cyclization reaction using sodium cyanate can yield significant amounts of unwanted byproducts like 3,4-dimethoxyisatoic anhydride. [] The conversion of 2,4-dichloro-6,7-dimethoxyquinazoline to the final product can be inefficient and require large volumes of anhydrous solvents and prolonged reaction times. []
Q4: How is the quality of this compound monitored during its synthesis?
A: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for monitoring the synthesis of this compound. The method can separate and quantify the compound from its impurities, allowing for the assessment of reaction progress and product purity. This is particularly important for ensuring the quality of the final drug substance. [, ]
Q5: What spectroscopic techniques are used to characterize this compound?
A: Various spectroscopic techniques are employed for characterizing this compound, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectrometry (MS). These techniques provide valuable information about the functional groups, carbon framework, and molecular weight of the compound, confirming its identity and purity. [, , ]
Q6: Are there any known applications of this compound beyond its use in antihypertensive drugs?
A: Yes, research suggests that derivatives of this compound, particularly those incorporating a hydrazone moiety, exhibit promising antifungal activity. [] This highlights the potential of this scaffold for developing novel therapeutic agents beyond its traditional use in cardiovascular medications.
Q7: What are the implications of the structural features of this compound for its reactivity?
A: The presence of the 2-chloro and 4-amino substituents on the quinazoline ring makes it a versatile building block for further derivatization. These groups can participate in various nucleophilic substitution reactions, allowing for the introduction of different pharmacophores and the fine-tuning of physicochemical properties. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

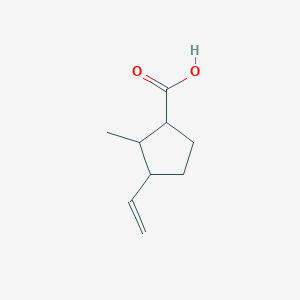
![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)
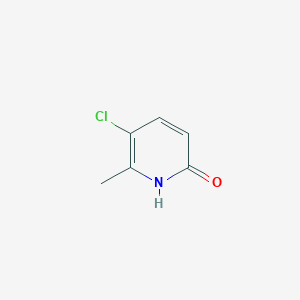

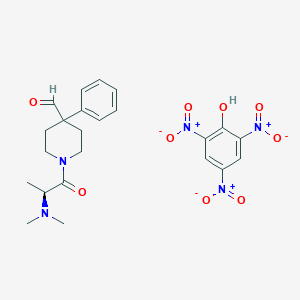
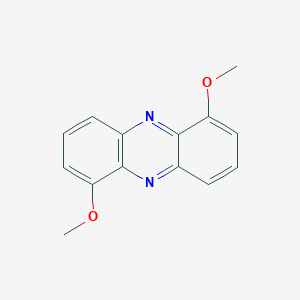
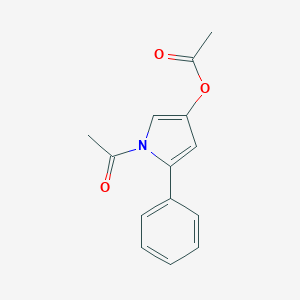



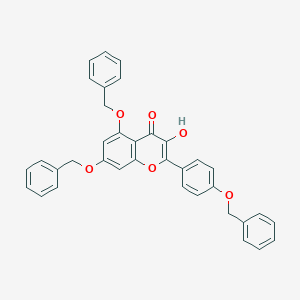
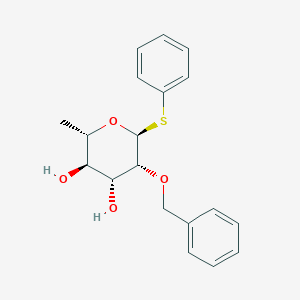
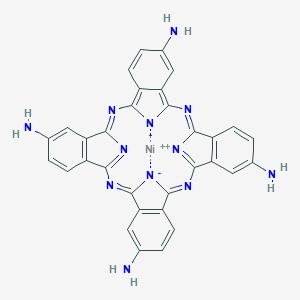
![(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B18909.png)
